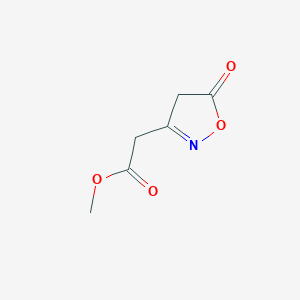

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-5(8)2-4-3-6(9)11-7-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDPSIRIKEXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxylamine with an α,β-unsaturated ester, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CAS Number: 96530-57-3) has a molecular formula of and a molecular weight of 157.12 g/mol. Its structure features a dihydroisoxazole moiety, which is crucial for its reactivity in synthetic applications. The compound can be synthesized through various methods, including multicomponent reactions that utilize environmentally friendly solvents like water, which aligns with green chemistry principles .

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its structural similarity to bioactive molecules. Research indicates that derivatives of isoxazole compounds often exhibit antibacterial and antifungal properties. For instance, the synthesis of derivatives from this compound has been explored for their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Isoxazole derivatives | Antibacterial | |

| Isoxazole derivatives | Antifungal | |

| Methyl 2-(5-oxo-4,5-dihydro...) | Potential bioactivity |

Organic Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its ability to participate in cyclocondensation reactions allows for the formation of more complex structures. A notable synthetic route involves the one-pot reaction with diethyl 3-oxopentanedioate and aryl aldehydes under mild conditions, yielding high purity products with minimal by-products . This efficiency is particularly advantageous in pharmaceutical manufacturing processes.

Case Studies and Research Findings

Several studies have documented the effectiveness of using this compound in various synthetic pathways:

Case Study 1: Synthesis of Isoxazole Derivatives

A study highlighted the use of this compound in synthesizing new isoxazole derivatives that demonstrated enhanced biological activity compared to existing drugs. The optimization of reaction conditions led to improved yields and purity .

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial properties of synthesized isoxazole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (HPLC)

- Storage : Stable at 2–8°C in sealed containers; solutions in organic solvents (e.g., DMSO) should be stored at -80°C (6 months) or -20°C (1 month) .

- Solubility: Requires optimization in solvents like DMSO, ethanol, or aqueous buffers; heating to 37°C and sonication enhance dissolution .

Comparison with Structurally Similar Compounds

Ethyl 2-(4-(Arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives

Structural Differences :

Ethyl 2-{[4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate (CAS: 872728-83-1)

Structural Differences :

Properties :

Other Isoxazole/Oxazoline Derivatives

Examples from Oxazolines Product Catalog ():

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (CAS: 165125-95-1):

- Structure : Pyridine backbone with two dihydrooxazole rings.

- Molecular Weight : Higher (~243.28 g/mol) due to additional oxazoline groups.

- Applications : Ligand in coordination chemistry or catalysis .

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (CAS: 1357266-05-7): Structure: Chiral dihydrooxazole with a fluorinated phenyl group. Applications: Potential use in asymmetric synthesis or medicinal chemistry .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | 96530-57-3 | C₆H₇NO₄ | 157.12 | Isoxazolone | Methyl ester | Pharmaceutical intermediate |

| Ethyl 2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives | Varies | C₁₄H₁₄NO₄ (e.g.) | ~280 (varies) | Isoxazolone | Ethyl ester, arylmethylene | Antimicrobial/anticancer research |

| Ethyl 2-{[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate | 872728-83-1 | C₁₂H₁₃N₃O₄ | 263.25 | Oxadiazolone | Ethyl ester, aminophenyl | Undisclosed (likely bioactive) |

| 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine | 165125-95-1 | C₁₁H₁₂N₂O₂ | 212.23 | Oxazoline | Pyridine, dual oxazolines | Coordination chemistry |

Key Research Findings and Implications

- Synthetic Efficiency : this compound serves as a simpler scaffold compared to arylmethylene or oxadiazole derivatives, enabling rapid derivatization .

- Biological Relevance : Oxadiazole derivatives (e.g., CAS 872728-83-1) may exhibit enhanced target binding due to their electron-deficient cores, whereas isoxazolones are favored for metabolic stability .

- Practical Considerations : Methyl and ethyl ester variants balance solubility and lipophilicity, critical for drug delivery optimization .

Biological Activity

Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is a compound belonging to the isoxazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C7H7NO4 and features a unique isoxazole ring structure. Its IUPAC name is methyl 2-(5-oxo-4H-1,2-oxazol-3-yl)acetate, and it can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves the cyclization of hydroxylamine with an α,β-unsaturated ester. The reaction conditions are crucial for maximizing yield and purity, often employing advanced purification techniques such as crystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve inhibition of specific enzymes crucial for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)acetate | Structure | Moderate antimicrobial activity |

| Ethyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate | Structure | Enhanced anti-inflammatory effects |

This compound stands out due to its unique structural features that confer distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate, and how are they optimized?

- Methodology : The compound is synthesized via multicomponent cyclocondensation. A robust protocol involves reacting diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in water using 5 mol% 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride as an organo-catalyst at 70°C. This method achieves high atom-economy, avoids chromatographic purification, and yields 75–92% product . Alternative routes include using potassium 2,5-dioxoimidazolidin-1-ide in aqueous media, though yields and reaction times vary .

- Key Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Azolium salt | H₂O | 70 | 75–92 | |

| Imidazolidin-1-ide | H₂O | 80 | 65–85 |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and elemental analysis are standard for structural confirmation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via WinGX/ORTEP interfaces) provides precise bond lengths, angles, and anisotropic displacement parameters . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups .

Q. How is the crystal structure of this compound determined?

- Methodology : SC-XRD data are processed using SHELXTL (Bruker AXS) or SHELXL for refinement. Key steps include:

Data integration with SAINT.

Absorption correction via SADABS.

Structure solution via intrinsic phasing (SHELXT) .

Full-matrix least-squares refinement (SHELXL) to final R1 < 0.05 .

- Software Comparison :

| Tool | Function | Advantage | Reference |

|---|---|---|---|

| SHELXL | Refinement | High-precision anisotropic displacement parameters | |

| WinGX | Visualization | Integrated workflow for data-to-CIF reporting |

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or by-product formation in synthesis?

- Methodology : Systematic variation of catalysts, solvents, and temperatures is critical. For example:

- Catalyst Loading : Increasing azolium salt from 2 mol% to 5 mol% improves yield by 20% due to enhanced carbene-mediated cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase reaction rates but compromise green chemistry principles compared to water .

Q. How do computational methods aid in predicting the reactivity of this compound in heterocyclic transformations?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for isoxazole ring-opening or nucleophilic additions. Key parameters:

- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites.

- Solvent Effects : COSMO-RS simulations align with experimental solvent optimization .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Methodology : For ambiguous electron density maps:

Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

Disorder Modeling : PART instructions in SHELXL partition occupancy for overlapping moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.